Distamycin A hydrochloride Distamycin A hydrochloride
Brand Name: Vulcanchem
CAS No.: 6576-51-8
VCID: VC20748304
InChI: InChI=1S/C22H27N9O4.ClH/c1-29-9-13(26-12-32)6-17(29)21(34)28-15-8-18(31(3)11-15)22(35)27-14-7-16(30(2)10-14)20(33)25-5-4-19(23)24;/h6-12H,4-5H2,1-3H3,(H3,23,24)(H,25,33)(H,26,32)(H,27,35)(H,28,34);1H
SMILES: CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O.Cl
Molecular Formula: C22H28ClN9O4
Molecular Weight: 518.0 g/mol

Distamycin A hydrochloride

CAS No.: 6576-51-8

Cat. No.: VC20748304

Molecular Formula: C22H28ClN9O4

Molecular Weight: 518.0 g/mol

* For research use only. Not for human or veterinary use.

Distamycin A hydrochloride - 6576-51-8

Specification

CAS No. 6576-51-8
Molecular Formula C22H28ClN9O4
Molecular Weight 518.0 g/mol
IUPAC Name N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C22H27N9O4.ClH/c1-29-9-13(26-12-32)6-17(29)21(34)28-15-8-18(31(3)11-15)22(35)27-14-7-16(30(2)10-14)20(33)25-5-4-19(23)24;/h6-12H,4-5H2,1-3H3,(H3,23,24)(H,25,33)(H,26,32)(H,27,35)(H,28,34);1H
Standard InChI Key SFYSJFJQEGCACQ-UHFFFAOYSA-N
Isomeric SMILES CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)[NH3+])C)C)NC=O.[Cl-]
SMILES CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O.Cl
Canonical SMILES CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O.Cl

Introduction

Chemical Structure and Properties

Chemical Identification

Distamycin A hydrochloride is identified by several key parameters that establish its chemical identity. The compound is registered with the Chemical Abstracts Service (CAS) number 6576-51-8 . Its molecular formula is C22H28ClN9O4, corresponding to a molecular weight of 517.97 g/mol . The compound is also tracked in chemical databases with specific identifiers including ChEMBL ID CHEMBL19687 and NCI Thesaurus Code C152423 .

The IUPAC name for the compound is N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide;hydrochloride . The compound is also known by several synonyms including fi6426, herperal, MEN-10399, estalimicinaclorhidrato, stallimycinhydrochloride, and others that appear in scientific literature and commercial catalogs .

Physical and Chemical Properties

Distamycin A hydrochloride exhibits distinct physical and chemical properties that influence its handling, storage, and biological activity. The compound has a melting point ranging from 184-187°C as reported by Arcamone in 1967, although other sources have documented a slightly higher range of 189-193°C when recrystallized from ethanol-ethyl acetate .

For laboratory storage and preservation of its integrity, Distamycin A hydrochloride requires refrigeration at approximately -20°C . The molecule contains seven hydrogen bond donors and five hydrogen bond acceptors, properties that significantly contribute to its interaction with DNA . These features are essential for the compound's biological activity and determine its binding specificity.

Structural Characteristics

The molecular structure of Distamycin A consists of several key functional groups that determine its biological activity. The compound features a formyl group, followed by three N-methylpyrrole carboxamide units, and terminates with a propylamidinium group . This arrangement creates a crescent-shaped molecule that fits perfectly into the minor groove of B-DNA.

The specific arrangement of these functional groups facilitates the formation of hydrogen bonds between the NH groups of the pyrrole carboxamide rings and the N3 of adenine or O2 of thymine in DNA . Additionally, the structure allows for favorable van der Waals interactions between the C-H bonds of the aromatic pyrroles and the C2-H bonds of adenine in the minor groove . The positively charged terminus of the molecule further contributes to its binding through electrostatic interactions with the negatively charged phosphate backbone of DNA .

Biological Activity and Mechanism of Action

DNA Binding Properties

The most well-characterized biological activity of Distamycin A hydrochloride is its specific binding to the minor groove of B-form DNA, particularly at A/T-rich sequences . This binding occurs through a combination of molecular interactions: van der Waals forces between the compound's aromatic pyrroles and adenine's C2-H groups, hydrogen bonding between the NH groups of pyrrole carboxamide rings and DNA bases (N3 of adenine or O2 of thymine), and electrostatic interactions between the positively charged terminus of the compound and the negatively charged DNA phosphate backbone .

Notably, research has revealed that Distamycin A can bind to DNA in a 2:1 ratio, where two drug molecules simultaneously occupy the minor groove . Nuclear magnetic resonance (NMR) spectroscopy studies have demonstrated that in sequences with more than four A/T base pairs, two Distamycin A molecules can bind side by side in the minor groove, making close contact with both the DNA and each other . This binding mode has significant implications for understanding the compound's biological effects and potential therapeutic applications.

When Distamycin A binds to DNA, it causes structural alterations to the double helix. The binding widens the minor groove by unbending the helix axis and lengthening it by approximately 12-15% . These conformational changes can affect the recognition of DNA by proteins, potentially interfering with processes like transcription and replication.

Interaction with Chromatin

Beyond its interaction with naked DNA, Distamycin A hydrochloride also affects DNA in its physiological state – complexed with proteins in chromatin structures. Research has investigated the effects of Distamycin A on soluble chromatin isolated from Sprague-Dawley rats, providing insights into how the compound might function in cellular environments .

DNase I and hydroxyl radical footprinting studies of Distamycin A with nucleosome core particles have shown that the compound can alter the rotational orientation of core DNA . The binding places the antibiotic on the inward-facing surface of the core DNA supercoil, potentially affecting chromatin structure and function . These observations suggest that Distamycin A's effects in cellular systems may extend beyond simple DNA binding to include alterations in chromatin organization, which could influence gene expression patterns.

Synthesis and Production

Manufacturing Process

The traditional production of Distamycin A hydrochloride involves fermentation using the bacterial strain Streptomyces distallicus. The manufacturing process begins with preparing a spore suspension from a culture of Streptomyces distallicus, which is then added to a sterile medium containing dextrose, corn steep liquor extract, calcium carbonate, ammonium sulfate, and sodium chloride .

The fermentation process is conducted in multiple stages. The initial fermentation continues at 28°C for 40 hours with controlled stirring and air flow rates. A portion of this culture is then used to inoculate a larger volume of similar sterile culture medium, which is kept fermenting for 85 to 100 hours at pH 7.6 and 28°C . Following fermentation, the culture is filtered with siliceous earth, and the mixture of mycelium and siliceous earth is extracted with butanol. The butanolic extracts are combined, washed with water, evaporated to dryness, and boiled with acetone to obtain Distamycin .

Solid Phase Synthesis Approaches

In addition to fermentation-based production, researchers have developed solid phase synthesis methods for Distamycin and its analogues. One novel approach differs from traditional peptide synthesis strategies by using aromatic nitro compounds – amines and acyl chlorides – to build carbocyclic oligoamides .

This synthetic strategy involves a series of reduction and acylation steps. Starting with a resin-bound compound containing a nitro group, the nitro group is first reduced to an amine. The resulting amine then undergoes acylation with an acyl chloride containing another nitro group in the presence of 4-dimethylaminopyridine (DMAP) at room temperature . This process is repeated to build the oligoamide structure.

The solid phase synthesis approach has been used to create various Distamycin analogues with different aromatic units. A table of these analogues shows varying yields from 47% to 73%, demonstrating the versatility of this synthetic method for producing Distamycin-related compounds with potentially enhanced or modified properties .

DNA AssignmentsDrug Assignments
ResidueAromaticC1'HResidueD1D2
C17.615.74HF7.927.99
G27.975.84H3-16.006.00
C37.335.80H3-26.356.33
A48.485.44H3-36.146.22
A58.285.74CH21.121.12
A6-----

Such structural data, as presented in the table above (adapted from source ), provide valuable information for understanding the molecular basis of Distamycin A's biological activity and for designing improved analogues with enhanced properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator